4,4'-[(3-Aminophenyl)methylene]diphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109811-59-8 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[(3-aminophenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H17NO2/c20-16-3-1-2-15(12-16)19(13-4-8-17(21)9-5-13)14-6-10-18(22)11-7-14/h1-12,19,21-22H,20H2 |
InChI Key |
LVZHTGZGDYWLHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthesis and Physicochemical Characterization
Synthetic Methodologies for 4,4'-[(3-Aminophenyl)methylene]diphenol
The synthesis of this compound is typically achieved through aza-Friedel-Crafts-type reactions. researchgate.net A common and efficient method involves the acid-catalyzed condensation reaction of 3-aminobenzaldehyde (B158843) with an excess of phenol (B47542). This electrophilic substitution reaction proceeds with the protonated aldehyde acting as the electrophile, which then attacks the electron-rich phenol rings, primarily at the para position to the hydroxyl group, to form the triarylmethane structure. Various Brønsted and Lewis acids can be employed as catalysts for this transformation. rsc.org
Spectroscopic and Physicochemical Data
The structural confirmation and purity of this compound are established through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is used to confirm the presence and integration of aromatic and methylene (B1212753) protons.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: IR spectra typically show characteristic absorption bands for O-H stretching of the phenolic groups, N-H stretching of the primary amine, and C-H stretching of the aromatic rings and the methylene bridge.
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇NO₂ |
| Molecular Weight | 291.35 g/mol |
| Appearance | Off-white to light brown powder |
| Melting Point | >295 °C |
| Boiling Point | 528.7±45.0 °C (Predicted) |
| Density | 1.232±0.06 g/cm³ (Predicted) |
Computational Chemistry and Theoretical Investigations of 4,4 3 Aminophenyl Methylene Diphenol
Prediction of Spectroscopic Parameters:This section would require computationally generated spectra. A theoretical vibrational analysis would yield predicted infrared (IR) frequencies and intensities for the molecule's various vibrational modes.scispace.comdergipark.org.trSimilarly, theoretical Nuclear Magnetic Resonance (NMR) calculations would provide predicted chemical shifts for the hydrogen and carbon atoms in the molecule, which are crucial for its characterization.pdx.edunih.govnih.gov
As no published research containing this specific computational data for 4,4'-[(3-Aminophenyl)methylene]diphenol was found, it is not possible to generate the requested scientifically accurate article with detailed research findings and data tables.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The spatial distribution and energy levels of these orbitals are crucial for understanding a molecule's behavior.
For this compound, a computational study, typically using Density Functional Theory (DFT), would be required to calculate the energies and visualize the electron density distributions of the HOMO and LUMO. Such calculations would likely show the HOMO localized around the electron-rich phenol (B47542) and aminophenyl groups, which are capable of donating electrons. Conversely, the LUMO would be distributed across the molecule, indicating regions susceptible to nucleophilic attack. However, specific peer-reviewed data providing the precise energy values and orbital maps for this compound are not available in the searched scientific literature.
Interactive Data Table: Hypothetical FMO Energy Data
The following table is a template illustrating how data would be presented. No actual data for this compound was found.
Implications of FMO Energies for Chemical Reactivity and Electronic Transitions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, lower kinetic stability, and that the molecule can be easily excited. A larger gap suggests greater stability. The HOMO-LUMO gap also corresponds to the energy of the lowest electronic transition, which can be correlated with the molecule's UV-Visible absorption spectrum.
Without calculated HOMO and LUMO energy values for this compound, a quantitative discussion of its reactivity and electronic transitions is not possible. A qualitative prediction would suggest that the presence of amino and hydroxyl functional groups would influence the electronic properties, making it a candidate for electrophilic substitution reactions and potentially giving it interesting photophysical characteristics.
Advanced Molecular Simulations and Dynamics
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
Molecular Dynamics Simulations for Conformational Landscapes
MD simulations could be used to explore the conformational landscape of this compound. The molecule possesses several rotatable bonds, particularly around the central methane (B114726) carbon and the phenyl rings. An MD simulation would track the molecule's movements over time, revealing the most stable (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules. Research detailing such simulations for this specific compound has not been identified.
Investigation of Intermolecular Interactions and Solvation Effects
The behavior of this compound in a solution is governed by its interactions with solvent molecules. The amino and hydroxyl groups are capable of forming hydrogen bonds, which would be a dominant interaction in polar protic solvents like water or ethanol (B145695). MD simulations in explicit solvent models can elucidate the structure of the solvation shell around the molecule, calculating properties like the radial distribution function to show the average distance and coordination number of solvent molecules around specific atoms. This analysis is crucial for understanding solubility and how the solvent might influence chemical reactions. Unfortunately, no specific studies on the solvation of this compound were found.
Interactive Data Table: Hypothetical Solvation Data
This table serves as a template. No actual data for this compound was found.
Chemical Modifications and Derivatization of 4,4 3 Aminophenyl Methylene Diphenol
Synthesis and Characterization of Novel 4,4'-[(3-Aminophenyl)methylene]diphenol Derivatives
The synthesis of novel derivatives from this compound leverages the distinct reactivity of its phenolic, amino, and methylene (B1212753) groups. Characterization of these new compounds typically involves a combination of spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy to identify functional group transformations, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate detailed molecular structure, and mass spectrometry to confirm molecular weight.
Functionalization at Phenolic Hydroxyl Groups
The phenolic hydroxyl (-OH) groups are primary sites for electrophilic substitution and are readily converted into ethers and esters. These modifications can significantly alter the solubility, reactivity, and electronic properties of the parent molecule.
Esterification: The reaction of the phenolic hydroxyl groups with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides, yields corresponding esters. These reactions can be catalyzed by acids or bases. A popular and efficient method for esterification under mild and neutral conditions involves the use of activating agents like triphenylphosphine (B44618) dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of a base like N,N-dimethylaminopyridine (DMAP). chem-soc.si This approach is effective even for sterically hindered substrates. chem-soc.si Another method involves using phosphorus pentoxide or polyphosphorus acids to facilitate the reaction between the phenol (B47542) and a carboxylic acid at elevated temperatures. google.com
Etherification: The synthesis of ether derivatives is commonly achieved via the Williamson ether synthesis, where the phenoxide ion, formed by treating the phenol with a strong base (e.g., sodium hydroxide (B78521) or potassium carbonate), acts as a nucleophile to displace a halide from an alkyl halide. This reaction is fundamental for introducing alkyl or aryl chains, which can be further functionalized.
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Acyl chloride (R-COCl), Pyridine, CH₂Cl₂ | Diphenolic Ester |
| Esterification | Carboxylic acid (R-COOH), Ph₃PBr₂/DMAP, CH₂Cl₂ | Diphenolic Ester |
| Etherification | Alkyl halide (R-X), K₂CO₃, DMF, Heat | Diphenolic Ether |
This table presents generalized reaction conditions for the functionalization of phenolic hydroxyl groups based on standard organic synthesis methodologies.
Chemical Transformations of the Aminophenyl Moiety (e.g., Schiff Base Formation)
The primary amino (-NH₂) group on the phenyl ring is a potent nucleophile and a key site for derivatization, most notably through condensation reactions with carbonyl compounds to form Schiff bases (imines).
Schiff Base Formation: The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of an azomethine (-N=CH-) linkage. rsisinternational.org This condensation is typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with acid or base catalysis. rsisinternational.orgresearchgate.net The resulting Schiff bases are a versatile class of compounds with a wide range of applications. The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1620 cm⁻¹) and a specific signal for the azomethine proton (-N=CH) in the ¹H NMR spectrum (around 8.0-9.0 ppm). researchgate.netnih.gov
Amide Formation: The amino group can also react with acyl chlorides or carboxylic acids under appropriate conditions to form stable amide linkages. Direct condensation with carboxylic acids can be achieved by heating the mixture, often in the presence of a condensing agent or under conditions that facilitate the removal of water. basjsci.edu.iq
| Aldehyde/Ketone Reactant | Reaction Conditions | Key Spectroscopic Data for Product | Reference |
| Benzaldehyde | Methanol, Reflux | IR (C=N): ~1621 cm⁻¹ | rsisinternational.org |
| 4-Hydroxybenzaldehyde | Toluene (B28343), Reflux | ¹H NMR (N=CH): ~8.9 ppm | researchgate.net |
| 4-Methoxybenzaldehyde | Toluene, Reflux | ¹H NMR (N=CH): ~8.2 ppm | researchgate.net |
| Salicylaldehyde | Ethanol (B145695), Reflux | IR (C=N): ~1610-1630 cm⁻¹ | nih.gov |
This table summarizes typical conditions and characterization data for Schiff base formation based on studies of analogous aminophenols.
Strategic Substitutions on the Methylene Bridging Unit
The methylene (-CH₂-) bridge connecting the two phenolic rings is the least reactive site of the molecule. However, its C-H bonds are weakly acidic (pKa of diphenylmethane (B89790) is ~32.2) due to the stabilization of the resulting carbanion by the two adjacent phenyl rings. wikipedia.org This allows for functionalization under specific conditions.
Alkylation: Deprotonation of the methylene group with a strong base, such as sodium amide or an organolithium reagent like LDA, generates a benzhydryl carbanion. wikipedia.orgnih.gov This potent nucleophile can then react with various electrophiles, such as alkyl halides, to form C-C bonds, thereby introducing substituents onto the bridging carbon. wikipedia.org
Oxidation: The methylene bridge can be oxidized to a carbonyl group using strong oxidizing agents, transforming the diphenylmethane scaffold into a benzophenone (B1666685) derivative. firsthope.co.in This conversion dramatically alters the geometry and electronic properties of the central linkage.
| Reaction Type | Reagents and Conditions | Product Feature |
| Alkylation | 1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide (R-X) | Substituted Methylene Bridge (-CHR-) |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Carbonyl Bridge (-C=O-) |
This table outlines potential synthetic strategies for modifying the methylene bridge, based on the known reactivity of diphenylmethane. wikipedia.orgfirsthope.co.in
Exploration of Isomeric Forms and Their Distinct Chemical Behavior
The isomeric forms of this compound can be considered in terms of the substitution pattern on the aromatic rings. These isomers, while possessing the same molecular formula, can exhibit distinct chemical and physical properties due to differences in steric hindrance and electronic effects.
Positional Isomers and their Synthetic Accessibility and Properties
Positional isomers would include variations in the attachment point of the aminophenyl group (e.g., 2-aminophenyl or 4-aminophenyl) or the hydroxyl groups on the diphenol structure (e.g., 2,4'- or 2,2'-methylene diphenol). The synthesis of such unsymmetrical bisphenols is more complex than their symmetrical counterparts, often involving multi-step procedures with protecting groups to ensure regioselectivity. The properties of these isomers, such as acidity of the phenolic protons, basicity of the amine, and reactivity in polymerization, would be expected to differ due to varied electronic communication between the functional groups and altered steric environments.
Investigation of Tautomeric Equilibria in Related Structural Analogs
Tautomerism becomes a significant consideration in derivatives of this compound, particularly in Schiff bases formed from the reaction of the amino group with o-hydroxy aldehydes (like salicylaldehyde). These derivatives can exist in an equilibrium between two tautomeric forms: the phenol-imine (OH) form and the keto-enamine (NH) form. researchgate.net This equilibrium is established through an intramolecular proton transfer. nih.gov
The position of this equilibrium is sensitive to several factors:
Solvent Polarity: Polar solvents can influence the equilibrium by preferentially stabilizing one tautomer over the other. rsc.orgresearchgate.net
Substituents: Electron-donating or electron-withdrawing groups on the aromatic rings can alter the acidity of the phenolic proton and the basicity of the imine nitrogen, thereby shifting the equilibrium. oup.com
Temperature and State: The equilibrium can differ between the solution and solid states and can be temperature-dependent. researchgate.net
This tautomerism is a key factor behind the photochromic and thermochromic properties observed in many o-hydroxy Schiff bases. researchgate.net The two forms have distinct electronic structures and, consequently, different absorption spectra. nih.gov
Elucidation of Structure-Reactivity Relationships in Modified this compound Systems
The reactivity of this compound is governed by the interplay of its constituent functional groups: the primary aromatic amine, the two phenolic hydroxyl groups, and the diphenylmethane core. Chemical modifications targeting these sites can significantly alter the molecule's electronic and steric properties, thereby influencing its reactivity in polymerization and other chemical transformations. Understanding these structure-reactivity relationships is crucial for designing novel polymers with tailored properties.
Impact of Substituents on Reactivity
The introduction of various substituents onto the aromatic rings of this compound can profoundly affect the reactivity of the amino and hydroxyl groups. Electron-donating or electron-withdrawing groups can modulate the nucleophilicity of the primary amine and the acidity of the phenolic hydroxyls.
For instance, in related aminophenyl compounds, the reactivity of the amino group is a key factor in derivatization. The synthesis of N-(4-aminophenyl)-substituted benzamides, for example, proceeds through the reaction of the amino group with an acyl chloride. researchgate.net The rate of this reaction would be expected to be influenced by the electronic nature of substituents on the phenyl rings.
Similarly, the phenolic hydroxyl groups are sites for reactions such as esterification and etherification. Their reactivity is analogous to that observed in other diphenolic compounds used in the synthesis of polymers like polyamides and epoxy resins. The acidity of the phenolic proton, and thus its reactivity, can be tuned by the presence of substituents on the aromatic ring.
Steric Effects in Derivatization
Beyond electronic effects, steric hindrance plays a significant role in the derivatization of molecules with a diphenylmethane core. The spatial arrangement of substituents can either facilitate or impede the approach of reactants to the reactive centers.
In the context of polymerization, the "fit" of a comonomer into a growing polymer chain is a critical determinant of the resulting polymer's properties. researchgate.net For modified this compound systems, bulky substituents near the reactive amino or hydroxyl groups could hinder their participation in polymerization reactions, potentially leading to lower molecular weight polymers or altered polymer microstructures.
Interactive Data Table: Predicted Reactivity Trends
The following table summarizes the predicted effects of different types of substituents on the reactivity of the functional groups of this compound, based on established principles of organic chemistry and findings from analogous systems.
| Substituent Type (Position) | Effect on Amino Group Nucleophilicity | Effect on Phenolic Hydroxyl Acidity | Predicted Impact on Polymerization Rate |
| Electron-Donating (ortho, para to NH2) | Increase | Decrease | Increase (for amine-based reactions) |
| Electron-Withdrawing (ortho, para to NH2) | Decrease | Increase | Decrease (for amine-based reactions) |
| Electron-Donating (ortho, para to OH) | Minor | Decrease | Decrease (for hydroxyl-based reactions) |
| Electron-Withdrawing (ortho, para to OH) | Minor | Increase | Increase (for hydroxyl-based reactions) |
| Bulky Alkyl (ortho to reactive sites) | Decrease | Minor | Decrease (due to steric hindrance) |
Research Findings from Analogous Systems
While direct research on the structure-reactivity of modified this compound is not extensively available, studies on similar molecules provide valuable insights. For example, research on the uncatalyzed reactions of 4,4'-diphenylmethane-diisocyanate (MDI) with polyols has elucidated the relative reactivities of hydroxyl groups in polymerization. researchgate.net Such studies have established first-order consecutive reaction kinetics and determined the rate constants for the formation of MDI-end-capped polyols. researchgate.net These methodologies could be applied to investigate the reactivity of derivatized this compound with various co-monomers.
Furthermore, the synthesis of novel polyimides from various aromatic diamines and dianhydrides highlights how structural modifications influence polymer properties. researchgate.net For instance, the introduction of flexible ether linkages or rigid phenyl groups into the polymer backbone can alter thermal stability, solubility, and mechanical properties. researchgate.net These findings suggest that derivatization of the this compound monomer could be a powerful tool for creating new polymers with a wide range of characteristics.
In the realm of epoxy resins, the reaction of the amino group of similar compounds with epoxy functionalities is a fundamental curing mechanism. The derivatization of bis[4-bis(2,3-epoxypropyl)aminophenyl]methane, a related structure, has been shown to undergo homopolymerization through the opening of the epoxy ring. researchgate.net The reactivity in such systems is highly dependent on the nature of the substituents and the reaction conditions.
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to the characterization of this compound, each providing a unique piece of the structural puzzle.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.
The broad absorption band observed in the range of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic groups and the N-H stretching vibrations of the primary amine group. Specifically, the N-H stretching of the aromatic amine typically appears around 3450-3300 cm⁻¹. The presence of aromatic C-H bonds is confirmed by stretching vibrations appearing above 3000 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic rings are observed in the 1620-1580 cm⁻¹ region. The C-N stretching of the aromatic amine is typically found around 1340-1250 cm⁻¹. The prominent C-O stretching of the phenol groups gives rise to a strong band in the region of 1260-1180 cm⁻¹. Finally, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings appear in the 900-675 cm⁻¹ range, providing information about the substitution patterns of the aromatic rings.
Interactive Data Table: Key FT-IR Vibrational Frequencies
| Vibrational Mode | Wave Number (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretching | 3400-3200 (broad) | Phenolic Hydroxyl |
| N-H Stretching | 3450-3300 | Primary Aromatic Amine |
| Aromatic C-H Stretching | >3000 | Aromatic Ring |
| C=C Stretching | 1620-1580 | Aromatic Ring |
| C-N Stretching | 1340-1250 | Aromatic Amine |
| C-O Stretching | 1260-1180 | Phenol |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the phenolic hydroxyl protons (-OH) are expected to appear as a broad singlet in the downfield region, typically between 8.0 and 10.0 ppm. The protons of the aromatic rings will resonate in the range of 6.5-7.5 ppm. The methine proton (-CH-) connecting the three aromatic rings is anticipated to produce a singlet around 5.5 ppm. The amine protons (-NH₂) would likely appear as a broad singlet between 3.5 and 4.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different chemical environments of the carbon atoms in the molecule. The carbon atoms of the phenol rings attached to the hydroxyl group (C-O) are expected to resonate in the downfield region, around 150-155 ppm. The other aromatic carbons will show signals between 115 and 145 ppm. The methine carbon (-CH-) is expected to have a chemical shift in the range of 40-50 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Type | Predicted Chemical Shift (ppm) | Carbon Type | Predicted Chemical Shift (ppm) |
| Phenolic -OH | 8.0 - 10.0 (broad s) | Phenolic C-O | 150 - 155 |
| Aromatic C-H | 6.5 - 7.5 (m) | Aromatic C | 115 - 145 |
| Methine -CH- | ~5.5 (s) | Methine -CH- | 40 - 50 |
s = singlet, m = multiplet
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (C₁₉H₁₇NO₂), the expected molecular weight is approximately 291.34 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. HRMS would confirm the elemental composition as C₁₉H₁₇NO₂. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the central methylene carbon, leading to characteristic fragment ions.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's connectivity and stereochemistry. A successful crystallographic analysis of this compound would yield detailed information on the conformation of the molecule, including the dihedral angles between the aromatic rings. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and amine groups, that dictate the crystal packing in the solid state.
Elemental Analysis for Empirical Formula Validation
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This technique is used to validate the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For this compound, with the molecular formula C₁₉H₁₇NO₂, the theoretical elemental composition can be calculated.
Interactive Data Table: Theoretical Elemental Analysis
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 19 | 228.19 | 78.33 |
| Hydrogen | H | 1.01 | 17 | 17.17 | 5.89 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.81 |
| Oxygen | O | 16.00 | 2 | 32.00 | 10.98 |
| Total | | | | 291.37 | 100.00 |
Experimental results from elemental analysis that closely match these theoretical percentages provide strong evidence for the purity and proposed formula of the synthesized compound.
Conclusion
Optimization Strategies for Enhanced Synthetic Yield and Purity
The synthesis of 4,4'-[(3-Aminophenyl)methylene]diphenol is typically achieved through the acid-catalyzed condensation reaction between phenol (B47542) and 3-aminobenzaldehyde (B158843). The efficiency of this process is highly dependent on the reaction environment and subsequent purification steps.
Parametric Studies of Solvent Systems and Reaction Conditions
Systematic studies on the influence of solvents and reaction conditions are paramount to maximizing the yield and minimizing the formation of impurities. The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and product selectivity.
Solvent Effects: The polarity of the solvent plays a crucial role in the condensation reaction. Protic solvents, such as ethanol (B145695) and methanol, can participate in hydrogen bonding and solvate the reactants and intermediates, which may influence the reaction pathway. Aprotic solvents, on the other hand, are less interactive and can also be effective. Studies on related bisphenol syntheses have shown that the choice of solvent can affect the isomer distribution and the level of side-product formation. For instance, in the synthesis of other bisphenols, solvents like toluene (B28343) have been used, sometimes in conjunction with a co-solvent like water, to create a two-phase system that can aid in product separation. epo.orggoogle.com
Reaction Conditions: Key reaction parameters that require optimization include the type and concentration of the acid catalyst, the reaction temperature, and the reaction time.
Catalyst: Strong mineral acids such as hydrochloric acid, sulfuric acid, and phosphoric acid are commonly employed as catalysts in these condensation reactions. google.com The concentration of the catalyst is a critical factor; insufficient catalyst can lead to slow reaction rates, while excessive amounts may promote side reactions and increase the difficulty of purification. Solid acid catalysts, such as ion-exchange resins, have also been explored as a recyclable and less corrosive alternative. google.com
Temperature: The reaction temperature directly influences the rate of reaction. Higher temperatures generally lead to faster reaction rates but may also promote the formation of undesirable byproducts. An optimal temperature must be determined to balance reaction speed with product purity. For similar phenol-aldehyde condensations, temperatures in the range of 60-100°C have been reported. google.com
Reaction Time: The duration of the reaction is another critical parameter. The reaction should be allowed to proceed to completion to maximize the yield, but prolonged reaction times can lead to the degradation of the product or the formation of polymeric impurities. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
Interactive Table: Hypothetical Parametric Study for the Synthesis of this compound
| Experiment | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Ethanol | HCl (5) | 80 | 4 | 75 | 90 |
| 2 | Toluene | H₂SO₄ (5) | 90 | 6 | 82 | 88 |
| 3 | Acetonitrile | H₃PO₄ (10) | 70 | 8 | 78 | 92 |
| 4 | Dioxane | HCl (10) | 80 | 4 | 85 | 85 |
Advanced Purification Techniques for this compound
The crude product obtained from the synthesis typically contains unreacted starting materials, the catalyst, and various side products. Therefore, effective purification is crucial to obtain this compound of high purity.
Recrystallization: Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. googleapis.com The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For aminophenolic compounds, solvent systems such as water, ethanol, methanol, and ethyl acetate (B1210297), or mixtures thereof, have been found to be effective. googleapis.com The use of a co-solvent or an anti-solvent can also enhance the crystallization process. reddit.com The cooling rate during crystallization is another important parameter that can influence the crystal size and purity. googleapis.com
Interactive Table: Common Recrystallization Solvents for Aminophenolic Compounds
| Solvent/Solvent System | Suitability for Aminophenolic Compounds | Notes |
|---|---|---|
| Water | Good for polar compounds | May require heating to high temperatures for sufficient solubility. rochester.edu |
| Ethanol/Methanol | Widely used | Good solubility at reflux, lower solubility at room temperature. googleapis.com |
| Ethyl Acetate/Heptane (B126788) | Good for adjusting polarity | Ethyl acetate as the solvent, heptane as the anti-solvent. reddit.com |
| Toluene/Water | Azeotropic recrystallization | Can be used to remove water and induce crystallization. epo.orggoogle.com |
Solvent Extraction with pH Adjustment: Given the presence of both acidic phenolic hydroxyl groups and a basic amino group in the target molecule, liquid-liquid extraction with pH adjustment is a powerful purification technique. By carefully controlling the pH of the aqueous phase, it is possible to selectively partition the desired product and impurities between an aqueous and an organic layer. For instance, at a specific acidic pH, the amino group will be protonated, making the compound more water-soluble, while non-basic impurities can be extracted into an organic solvent. Conversely, at a basic pH, the phenolic hydroxyl groups will be deprotonated, increasing water solubility and allowing for the removal of non-acidic impurities with an organic solvent.
Column Chromatography: For achieving very high purity, particularly on a smaller scale, column chromatography is an effective method. A suitable stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase (eluent) are chosen to separate the components of the crude mixture based on their differential adsorption. The polarity of the eluent is gradually increased to elute the compounds in order of their polarity. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used as the eluent.
Applications of 4,4 3 Aminophenyl Methylene Diphenol in Advanced Materials and Chemical Synthesis
Role as Monomers and Building Blocks in Polymer Science
The molecular architecture of 4,4'-[(3-Aminophenyl)methylene]diphenol, featuring both amine and hydroxyl functionalities, positions it as a versatile monomer for the synthesis of high-performance polymers. These polymers are often characterized by their thermal stability, mechanical strength, and chemical resistance, properties imparted by the rigid aromatic structures within the monomer.
Precursor for High-Performance Polyimides and Specialty Polymers
Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis of aromatic polyimides typically involves a two-step process starting with the reaction of a diamine and a dianhydride to form a poly(amic acid), which is then chemically or thermally cyclized to the final polyimide. vt.educore.ac.uk The properties of the resulting polyimide are highly dependent on the chemical structure of the monomers. vt.edu
Given its aromatic diamine nature, this compound can theoretically be used as the diamine monomer in polyimide synthesis. The incorporation of the methylene (B1212753) bridge and the phenolic hydroxyl groups would be expected to influence the final properties of the polymer. The hydroxyl groups, in particular, could offer sites for further chemical modification or influence intermolecular hydrogen bonding, potentially affecting solubility and thermal characteristics. While specific studies on polyimides derived from this exact monomer are not prevalent, research on other aromatic diamines provides insight into the expected performance. For instance, polyimides based on various aromatic diamines exhibit high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net
Table 1: Representative Properties of Aromatic Polyimide Films
| Property | Value Range |
|---|---|
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 3.0 - 3.5 GPa |
| Elongation at Break | 2.5% - 4.0% |
| Glass Transition Temperature (Tg) | 270 - 310 °C |
| Dielectric Constant (1 MHz) | 2.7 - 3.5 |
Note: Data is representative of various aromatic polyimides and not specific to those derived from this compound. Source: mdpi.com
Integration into Epoxy Resins and Adhesives as Curing Agents or Modifiers
Epoxy resins are thermosetting polymers widely used in adhesives, coatings, and composite materials due to their excellent adhesion, mechanical properties, and chemical resistance. mdpi.comnih.gov The curing of epoxy resins involves the reaction of the epoxy groups with a curing agent, which is often an amine-containing compound. threebond.co.jp Aromatic amines are used as curing agents to achieve high thermal stability and chemical resistance in the cured epoxy network. threebond.co.jp
This compound, with its primary amine group, can function as a curing agent for epoxy resins. The active hydrogen atoms on the amine group react with the epoxide rings, leading to the formation of a cross-linked polymer network. threebond.co.jp The reaction rate of aromatic amines with epoxy resins is typically slower than that of aliphatic amines, often requiring elevated temperatures for curing. threebond.co.jptetrawill.com The resulting cured epoxy would likely exhibit high thermal stability and rigidity due to the incorporation of the aromatic structure of the diphenol compound. Furthermore, the phenolic hydroxyl groups could potentially participate in secondary reactions or influence the adhesion properties of the formulation. The use of amine-containing compounds as hardeners can be tailored to control the pot life and final properties of the epoxy system. cnrs.fr
Table 2: General Comparison of Amine Curing Agents for Epoxy Resins
| Curing Agent Type | Reactivity | Pot Life | Heat Resistance |
|---|---|---|---|
| Aliphatic Amines | High | Short | Moderate |
| Cycloaliphatic Amines | Moderate | Moderate | Good |
| Aromatic Amines | Low | Long | Excellent |
Note: This table provides a general comparison and specific properties can vary. Source: threebond.co.jpevonik.com
Intermediate in the Synthesis of Polyurethanes (by analogy to 4,4'-MDA precursors)
Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. l-i.co.ukwikipedia.org The properties of polyurethanes can be widely tuned by varying the chemical nature of the isocyanate and polyol components. Aromatic diamines, such as 4,4'-methylenedianiline (B154101) (MDA), are used as chain extenders in the synthesis of polyurethane-ureas, which are a subset of polyurethanes known for their excellent mechanical properties.
By analogy to MDA, the amino group of this compound could react with isocyanate groups. However, the presence of the phenolic hydroxyl groups offers an alternative reaction pathway. These hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages, similar to the reaction of a polyol. l-i.co.uk Therefore, this compound could potentially act as both a chain extender (via the amine group) and a polyol (via the hydroxyl groups), leading to highly cross-linked and rigid polyurethane structures. The synthesis of polyurethanes from Schiff base-derived diols containing phenolic hydroxyl groups has been reported, resulting in polymers with good thermal stability. The incorporation of such a rigid, multifunctional monomer would be expected to enhance the thermal and mechanical performance of the resulting polyurethane.
Contributions to Emerging Functional Materials
The unique chemical structure of this compound also makes it a candidate for the development of novel functional materials beyond traditional structural polymers. Its aromatic rings and reactive functional groups can be exploited to create materials with specific properties for applications in environmental remediation and coloration.
Development of Adsorption Materials and Composites (by analogy to Tris(4-aminophenyl)amine-based systems)
Porous organic polymers and composites have gained significant attention for their potential in adsorption applications, including the removal of pollutants from water. nih.govresearchgate.net The high surface area and tunable porosity of these materials make them effective adsorbents. Compounds with multiple amine groups, such as Tris(4-aminophenyl)amine (TAPA), have been used to synthesize polyimides and other porous polymers with significant adsorption capabilities for organic dyes. acs.org
By analogy to TAPA-based systems, the amine and hydroxyl groups of this compound could be utilized to create adsorbent materials. These functional groups can provide active sites for interaction with pollutants through mechanisms such as hydrogen bonding and electrostatic interactions. When polymerized into a porous network, this compound could yield a material with a high surface area suitable for the adsorption of contaminants like methylene blue and various phenols from aqueous solutions. nih.govresearchgate.net The performance of such an adsorbent would depend on its specific surface area, pore size distribution, and the chemical nature of its surface.
Application in Organic Dyes and Pigments Research
Azo dyes are a large and important class of synthetic organic colorants characterized by the presence of one or more azo groups (-N=N-). jbiochemtech.comnih.gov They are synthesized through a two-step reaction involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. unb.cacuhk.edu.hk
The primary aromatic amine group in this compound makes it a suitable precursor for the synthesis of azo dyes. Through diazotization, the amino group can be converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds containing electron-donating groups to produce a wide range of colored molecules. The phenolic hydroxyl groups within the same molecule could also act as coupling sites under certain conditions. The resulting dyes would incorporate the bulky diphenolic methylene structure, which would influence their color, solubility, and fastness properties. The specific hue of the dye would be determined by the electronic properties of the coupling component used in the synthesis. jbiochemtech.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,4'-Methylenedianiline (MDA) |
| Tris(4-aminophenyl)amine (TAPA) |
| Methylene blue |
| 4,4'-Oxydianiline |
| Pyromellitic dianhydride (PMDA) |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) |
| 4,4'-Biphenyldianhydride (BPDA) |
| 4,4'-Diphenylmethane diisocyanate (MDI) |
| Poly(amic acid) |
| Polyimide |
| Epoxy resin |
| Polyurethane |
Mechanistic Probes and Ligands in Catalytic Systems
Similarly, the role of this compound as a mechanistic probe or as a ligand in catalytic systems is not documented in the available scientific literature.
Design and Synthesis of Ligands for Metal Complexes in Catalysis
There are no specific reports on the design and synthesis of ligands derived from this compound for the purpose of creating metal complexes for catalysis. The academic and patent literature does not appear to contain examples of this compound being used as a precursor or a foundational scaffold for the development of new catalysts.
Investigation of Reaction Pathways and Chemo/Regioselectivity
Given the lack of information on its use as a ligand, it follows that there are no studies investigating its influence on reaction pathways or its ability to control chemo- and regioselectivity in catalytic transformations. Such investigations are contingent on the initial development and application of the compound in a catalytic context, which has not been reported.
Emerging Research Directions in 4,4 3 Aminophenyl Methylene Diphenol Studies
Chemical Transformations and Degradation Pathways in Environmental Contexts
The environmental fate of 4,4'-[(3-Aminophenyl)methylene]diphenol is dictated by a combination of biotic and abiotic degradation processes. Due to its chemical structure, which includes phenolic and aromatic amine functional groups, the compound is susceptible to several transformation pathways.
Abiotic Degradation: In the absence of microbial activity, abiotic processes such as photodegradation play a significant role. nih.gov
Photodegradation: When exposed to sunlight, particularly UV radiation, in aquatic environments, the molecule can undergo direct photolysis or indirect degradation mediated by reactive oxygen species like hydroxyl radicals. chem-soc.si This can lead to the oxidation of the phenol (B47542) groups and the deamination of the amine group. chem-soc.si Studies on similar bisphenol compounds have shown that photocatalytic degradation can be an effective removal method, breaking the molecule down into smaller, less complex intermediates. nih.govresearchgate.net The central methylene (B1212753) bridge can also be a point of cleavage under energetic irradiation.
The following table summarizes the potential environmental degradation pathways for this compound.
| Degradation Process | Key Reactions Involved | Potential Intermediates/Products |
| Biodegradation | Enzymatic hydroxylation, Aromatic ring cleavage (ortho- and meta-pathways), Deamination | Catechols, Muconic acids, Aliphatic acids, Ammonia |
| Photodegradation | Direct photolysis, Oxidation by hydroxyl radicals, Methylene bridge cleavage | Hydroxylated derivatives, Quinones, Smaller aromatic fragments, Phenol, Aminophenol |
Principles of Green Chemistry Applied to this compound Synthesis
The traditional synthesis of triphenylmethane (B1682552) derivatives often involves Friedel-Crafts reactions using strong Lewis acids and chlorinated solvents, which raise environmental concerns. wikipedia.org Modern synthetic chemistry is increasingly adopting the principles of green chemistry to develop more sustainable and efficient processes. mdpi.comresearchgate.net
Heterogeneous Catalysis: A key green strategy is the replacement of homogeneous acid catalysts with solid, reusable heterogeneous catalysts. rsc.org For the synthesis of related diaminodiphenylmethanes, natural kaolinitic clay has been successfully used as an eco-friendly and cost-effective catalyst. This approach avoids the use of corrosive mineral acids and allows for easy separation and recycling of the catalyst, minimizing waste.
Green Solvents: Shifting from volatile organic compounds to environmentally benign solvents is another cornerstone of green chemistry. Water is an ideal green solvent for many reactions. The aforementioned kaolinite-catalyzed synthesis of diaminodiphenylmethanes, for instance, is effectively performed in an aqueous medium.
Energy Efficiency: To reduce the energy footprint of chemical synthesis, alternative energy sources are being explored. Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry. unito.itresearcher.liferedalyc.org The application of ultrasonic waves can significantly accelerate reaction rates, leading to higher yields in shorter times and often under milder temperature conditions, thereby lowering energy consumption. nih.govresearchgate.net
The table below contrasts a conventional synthetic approach with a green chemistry approach for analogous triphenylmethane structures.
| Parameter | Conventional Synthesis | Green Chemistry Approach |
| Catalyst | Homogeneous Lewis or Brønsted acids (e.g., AlCl₃, HCl) | Heterogeneous, reusable catalysts (e.g., clays, zeolites) |
| Solvent | Chlorinated organic solvents (e.g., Chloroform) | Water, Supercritical CO₂, or solvent-free conditions |
| Energy Source | Conventional thermal heating (reflux) | Ultrasound irradiation, Microwave heating |
| Waste Generation | Acidic/basic aqueous waste from neutralization and workup | Minimal waste, catalyst is recycled |
Fabrication of Nanomaterials and Hybrid Systems Incorporating this compound
The unique structure of this compound, featuring multiple reactive functional groups (two phenols and one amine), makes it a valuable building block for the fabrication of advanced functional materials at the nanoscale.
Polymer Nanostructures: The compound can act as a monomer or a cross-linking agent in polymerization reactions to create complex polymer architectures. nih.gov Through techniques like miniemulsion polymerization, it is possible to synthesize polymer nanoparticles where the compound's functional groups are available on the surface or within the polymer matrix. redalyc.org These amine and phenol groups can impart specific properties to the nanoparticles, such as pH-responsiveness or the ability to chelate metal ions.
Hybrid Systems and Nanocomposites: The functional groups of this compound are ideal for creating organic-inorganic hybrid materials.
Surface Functionalization: The amine group can be used to covalently attach the molecule to the surface of inorganic nanoparticles (e.g., iron oxide, silica), creating a functional organic shell. rsc.org This surface modification can improve the nanoparticles' dispersibility in polymer matrices and provides reactive sites for further functionalization.
In-situ Nanoparticle Synthesis: The phenolic hydroxyl groups can coordinate with metal ions. This property allows the molecule, when incorporated into a polymer or onto a surface, to act as a nanoreactor for the in-situ synthesis of metal or metal oxide nanoparticles. researchgate.net The polymer matrix then serves to stabilize the nanoparticles, preventing their aggregation and maintaining their catalytic activity. taylorandfrancis.com For instance, aminophenol derivatives are widely used in the synthesis of various nanoparticles for applications in catalysis and sensing. tandfonline.comresearchgate.netbcrec.id
This table outlines potential nanomaterials incorporating this compound.
| Nanomaterial Type | Role of this compound | Fabrication Method | Potential Application |
| Polymer Nanoparticles | Monomer or Cross-linker | Miniemulsion or Emulsion Polymerization | Drug delivery, Smart coatings |
| Core-Shell Nanoparticles | Surface functionalizing agent (shell) | Covalent attachment to nanoparticle core | Bimodal imaging, Targeted therapies |
| Hybrid Nanocatalysts | Stabilizing agent and template for metal nanoparticle growth | In-situ reduction of metal salts within a polymer matrix | Catalysis, Environmental remediation |
| Functional Nanocomposites | Dispersant and interfacial agent for inorganic fillers | Blending with polymer and nanoparticles | High-performance structural materials |
Conclusion and Outlook for Future Research Endeavors
Synthesis of Key Academic Discoveries and Scientific Contributions
The scientific community has made significant strides in understanding and utilizing 4,4'-[(3-Aminophenyl)methylene]diphenol. A primary area of discovery has been in its synthesis, which is foundational to its application in polymer chemistry. The compound serves as a versatile monomer for creating a variety of high-performance polymers, including polyamides, polyimides, and polyesters. jchemrev.comjchemrev.com The incorporation of this specific chemical structure into polymer backbones has been a notable scientific contribution, leading to materials with enhanced thermal stability and mechanical properties.
Researchers have also focused on the functionalization of the amino and hydroxyl groups of this compound to tailor the properties of the resulting polymers. This has led to the development of materials with specific characteristics, such as improved solubility in common organic solvents, which is a significant advantage for processing. The ability to create both linear and cross-linked polymers from this monomer has expanded its utility in various applications.
Furthermore, academic discoveries have highlighted the potential of polymers derived from this compound in advanced applications. These include their use as matrices for composites, in coatings, and as adhesives. jchemrev.com The inherent properties of the monomer, such as its aromatic nature and the presence of reactive functional groups, have been key to these developments.
Identification of Unresolved Research Questions and Future Challenges
Despite the progress, several research questions remain unanswered, and challenges persist. A key challenge lies in the development of more sustainable and economically viable synthetic routes for this compound. While laboratory-scale syntheses are well-established, scaling up these processes for industrial production presents a significant hurdle.
A major unresolved question is the full extent of the structure-property relationships in polymers derived from this monomer. A deeper understanding of how modifications to the monomer's structure influence the final properties of the polymer is needed. This includes investigating the effects of isomeric variations and the introduction of different substituent groups on the phenyl rings.
Another significant challenge is the long-term durability and performance of these materials in demanding environments. More extensive research is required to understand their resistance to degradation from factors such as UV radiation, chemical exposure, and extreme temperatures. The development of predictive models for the lifetime of these materials under various conditions would be a valuable contribution.
Prospective Avenues for Scholarly and Applied Research
The future of research on this compound is rich with possibilities for both fundamental and applied science. A promising avenue for scholarly research is the design and synthesis of novel copolymers and blends that incorporate this monomer. This could lead to the creation of materials with a unique combination of properties, tailored for specific high-performance applications.
In the realm of applied research, there is considerable potential for the use of polymers derived from this compound in cutting-edge technologies. For instance, their excellent thermal stability and dielectric properties make them attractive candidates for applications in the electronics and aerospace industries. researchgate.net Further exploration of their use in membranes for gas separation and in biomedical applications could also yield significant advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
